5-(1-adamantyl)-N-(1-adamantylmethyl)-2-methyl-3-furamide
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Overview
Description
5-(ADAMANTAN-1-YL)-N-[(ADAMANTAN-1-YL)METHYL]-2-METHYLFURAN-3-CARBOXAMIDE is a synthetic compound characterized by the presence of adamantane groups and a furan ring. Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, which imparts unique properties to the compounds it is part of. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(ADAMANTAN-1-YL)-N-[(ADAMANTAN-1-YL)METHYL]-2-METHYLFURAN-3-CARBOXAMIDE typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of Adamantane Groups: Adamantane groups can be introduced through Friedel-Crafts alkylation reactions using adamantyl halides and suitable catalysts like aluminum chloride.
Amidation Reaction: The final step involves the formation of the amide bond. This can be achieved by reacting the furan carboxylic acid derivative with an adamantylamine in the presence of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furanones or other oxidized derivatives.
Reduction: Reduction of the furan ring can yield tetrahydrofuran derivatives.
Substitution: The adamantane groups can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of light or catalysts.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated adamantane derivatives.
Scientific Research Applications
5-(ADAMANTAN-1-YL)-N-[(ADAMANTAN-1-YL)METHYL]-2-METHYLFURAN-3-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: Due to its unique structure, it is investigated for potential antiviral, antifungal, and anticancer activities.
Material Science: The stability and rigidity of adamantane make this compound useful in the development of novel materials with enhanced mechanical properties.
Biological Studies: It is used in molecular docking and dynamics simulations to study its interactions with various biological targets.
Mechanism of Action
The mechanism of action of 5-(ADAMANTAN-1-YL)-N-[(ADAMANTAN-1-YL)METHYL]-2-METHYLFURAN-3-CARBOXAMIDE involves its interaction with specific molecular targets. The adamantane groups enhance its binding affinity to hydrophobic pockets in proteins, while the furan ring can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(Adamantan-1-yl)ethanone oxime esters: These compounds also contain adamantane groups and exhibit antifungal activity.
5-(Adamantan-1-yl)-4-(3-Chlorophenyl)-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione: This compound has a similar adamantane structure and is studied for its antiproliferative properties.
Uniqueness
5-(ADAMANTAN-1-YL)-N-[(ADAMANTAN-1-YL)METHYL]-2-METHYLFURAN-3-CARBOXAMIDE is unique due to the combination of adamantane groups with a furan ring, which imparts distinct chemical and biological properties. Its structure allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry and material science.
Properties
Molecular Formula |
C27H37NO2 |
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Molecular Weight |
407.6 g/mol |
IUPAC Name |
5-(1-adamantyl)-N-(1-adamantylmethyl)-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C27H37NO2/c1-16-23(8-24(30-16)27-12-20-5-21(13-27)7-22(6-20)14-27)25(29)28-15-26-9-17-2-18(10-26)4-19(3-17)11-26/h8,17-22H,2-7,9-15H2,1H3,(H,28,29) |
InChI Key |
SIAWDLYVXOHSSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)C23CC4CC(C2)CC(C4)C3)C(=O)NCC56CC7CC(C5)CC(C7)C6 |
Origin of Product |
United States |
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